ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S3/c1-2-29-22(28)26-10-9-12-16(11-26)32-21(25-19(27)15-7-8-17(23)30-15)18(12)20-24-13-5-3-4-6-14(13)31-20/h3-8H,2,9-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWMWFMRRPZZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characterization, and biological evaluation of this compound, drawing on diverse sources to present a comprehensive overview.
Synthesis and Structural Characterization
The compound was synthesized using a microwave-assisted method, which has been shown to enhance yield and purity. The synthesis involves the reaction of thiophene derivatives with benzo[d]thiazole in the presence of appropriate reagents under controlled conditions. The final product was characterized using techniques such as X-ray crystallography, which revealed its intricate one-dimensional chain structure stabilized by hydrogen bonding interactions .
Pharmacological Potential
The biological activity of this compound has been evaluated in several studies focusing on its interaction with various biological targets:
-
Adenosine Receptors : The compound shows promise as an allosteric modulator of adenosine receptors (ARs), particularly the A1 receptor. It has demonstrated good binding affinity and selectivity, which are critical for therapeutic applications in conditions like epilepsy and other neurological disorders .
Compound Binding Affinity (Ki, nM) Receptor Type Ethyl 3-(benzo[d]thiazol-2-yl)... 61.9 A1 AR Other derivatives Varies Varies - Antitumor Activity : Thienopyridine derivatives, including the target compound, have been investigated for their antitumor properties. Studies indicate that modifications at specific positions on the thienopyridine scaffold can enhance cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : Preliminary evaluations suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study involving thienopyridine derivatives showed significant reductions in seizure frequency in pharmacoresistant epilepsy patients when administered as part of a combination therapy .
- Another investigation into benzothiazole derivatives demonstrated their potential as effective agents against multidrug-resistant bacterial strains, underscoring the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by multiple functional groups, including:
- Benzothiazole moiety : Known for its diverse biological activities.
- Thieno[2,3-c]pyridine core : Imparts specific electronic properties.
- Bromothiophene group : Enhances reactivity and potential applications in materials science.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 463.42 g/mol.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and pyridine exhibit significant anticancer properties. Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound's structure suggests it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The benzothiazole derivatives are known for their antimicrobial activities. Research indicates that this compound could be effective against various bacterial and fungal strains.
Materials Science
- Organic Electronics : The unique electronic properties of the bromothiophene moiety make this compound suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes can enhance the efficiency of organic solar cells.
- Fluorescent Probes : The structural characteristics allow for potential use as fluorescent probes in biological imaging, enabling visualization of cellular processes.
Biochemical Studies
- Enzyme Inhibition Studies : The compound may serve as a lead compound for developing new enzyme inhibitors targeting specific pathways involved in disease progression, particularly in cancer and inflammation.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound can provide insights into its mode of action and inform future drug design.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory potential of this compound revealed that it significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, supporting its role as an anti-inflammatory agent.
Case Study 3: Organic Photovoltaics
In materials science applications, experiments demonstrated that incorporating this compound into organic photovoltaic cells improved light absorption and charge mobility, leading to enhanced energy conversion efficiencies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives with variations in substituents or core heterocycles. Below is a detailed comparison with ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (Registry Number: 864927-00-4) , which shares the thienopyridine backbone and 5-bromothiophene carboxamide group but differs in key substituents.
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, the cyano group in the analog increases electrophilicity, which may improve reactivity in nucleophilic environments but reduce metabolic stability .
Core Saturation :
- The 4,5-dihydro configuration in the target compound reduces ring strain compared to the analog’s 4,7-dihydro structure, possibly improving thermodynamic stability.
Pharmacological Potential: Benzo[d]thiazole derivatives are known for antitumor and antimicrobial activities, suggesting the target compound may excel in these areas. The analog’s cyano group, however, aligns with inhibitors of enzymes like carbonic anhydrase or tyrosine kinases .
Solubility and Bioavailability: The benzo[d]thiazole moiety increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The analog’s smaller cyano group may offer better solubility in polar solvents .
Q & A
Basic Research Questions
Q. What are the foundational synthetic methodologies for preparing this compound, and how do reaction conditions influence intermediate stability?
- Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling bromothiophene derivatives with benzo[d]thiazole precursors, followed by cyclization. For example, and describe similar ethyl carboxylate derivatives synthesized via condensation reactions under reflux conditions (e.g., THF/Et₃N mixtures). Key intermediates, such as thiophene-2-carboxamido groups, require stabilization using anhydrous conditions to avoid hydrolysis . Monitoring reaction progress via TLC or HPLC is critical, as intermediates may degrade under prolonged heating .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
- Answer : X-ray crystallography (as in and ) is definitive for resolving complex fused-ring systems. For spectroscopic validation:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups in the dihydrothieno-pyridine core.
- FTIR : Confirm carbonyl stretches (e.g., 1720–1680 cm⁻¹ for ester/amide groups).
- HRMS : Verify molecular ion clusters, especially for bromine isotopes (e.g., ⁷⁹Br/⁸¹Br) .
Q. What solvent systems and storage conditions ensure the compound’s stability for long-term studies?
- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation. highlights stability challenges in ethanol/water mixtures, recommending storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene moiety. Purity >95% (via HPLC) minimizes side reactions during storage .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproduct formation?
- Answer : Apply factorial designs to variables like temperature, catalyst loading (e.g., Pd(PPh₃)₂Cl₂ in ), and solvent ratios. For example, ’s flow-chemistry approach reduces side products by controlling residence time and reagent mixing. Response surface modeling (e.g., ANOVA) identifies critical factors, such as excess bromothiophene-2-carboxylic acid improving amidation efficiency .
Q. What computational strategies predict the compound’s reactivity with biological targets (e.g., enzyme inhibition)?
- Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions between the bromothiophene moiety and active sites. ’s crystallographic data provides bond-length/angle parameters for force-field optimization. QSAR models can link substituent electronegativity (e.g., Br vs. Cl) to binding affinity trends .
Q. How do steric and electronic effects of the 5-bromothiophene substituent influence regioselectivity in further functionalization?
- Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution to the thiophene’s 3-position. and demonstrate that Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(dppf)Cl₂) to overcome steric hindrance from the benzo[d]thiazole ring. Competitive pathways (e.g., debromination) are mitigated using mild bases (K₂CO₃ vs. NaOH) .
Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns) across synthetic batches?
- Answer : Contradictions often arise from conformational flexibility or residual solvents. Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering in the dihydrothieno-pyridine). Compare with ’s crystallographic data to validate expected diastereotopic proton environments. If impurities persist, optimize column chromatography (silica gel vs. reverse-phase C18) .
Methodological Guidance Tables
| Parameter | Recommended Protocol | Key Evidence |
|---|---|---|
| Crystallization Solvent | Ethanol/water (7:3 v/v) at 4°C | |
| Catalyst for Coupling | Pd(PPh₃)₂Cl₂ (0.1 eq), Et₃N, THF, 55°C | |
| HPLC Column | C18, 5 µm, 30% acetonitrile/0.1% TFA gradient | |
| Stability Threshold | Degradation <5% after 6 months at –20°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
